
9-Oxononanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Oxononanenitrile is an organic compound with the molecular formula C9H15NO. It contains a nitrile group (-CN) and an aldehyde group (-CHO), making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Oxononanenitrile typically involves the oxidation of nonanenitrile. One common method is the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions to introduce the oxo group at the 9th position of the nonanenitrile chain .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 9-Oxononanenitrile undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Acid chlorides or anhydrides in the presence of a base.
Major Products Formed:
Oxidation: 9-Oxononanoic acid.
Reduction: 9-Aminononanenitrile.
Substitution: Various amides and esters depending on the substituent used.
Aplicaciones Científicas De Investigación
9-Oxononanenitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions involving nitriles and aldehydes.
Industry: Used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 9-Oxononanenitrile involves its interaction with various molecular targets. The nitrile group can act as an electrophile, participating in nucleophilic addition reactions. The aldehyde group can undergo oxidation-reduction reactions, influencing cellular redox states. These interactions can modulate biochemical pathways, making this compound a valuable tool in biochemical research .
Comparación Con Compuestos Similares
4,4-Dimethyl-3-oxopentanenitrile: Contains both nitrile and ketone functional groups, used in organic synthesis.
Pentanenitrile: A simpler nitrile compound, used in various chemical reactions.
Uniqueness of 9-Oxononanenitrile: this compound is unique due to the presence of both an aldehyde and a nitrile group in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler nitriles or aldehydes. Its ability to undergo oxidation, reduction, and substitution reactions makes it a versatile intermediate in organic synthesis .
Propiedades
Número CAS |
28274-37-5 |
|---|---|
Fórmula molecular |
C9H15NO |
Peso molecular |
153.22 g/mol |
Nombre IUPAC |
9-oxononanenitrile |
InChI |
InChI=1S/C9H15NO/c10-8-6-4-2-1-3-5-7-9-11/h9H,1-7H2 |
Clave InChI |
JEBTUUQOZCJYKQ-UHFFFAOYSA-N |
SMILES canónico |
C(CCCC=O)CCCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Azabicyclo[4.2.1]nona-2,4,7-triene-9-carboxamide](/img/structure/B14694087.png)
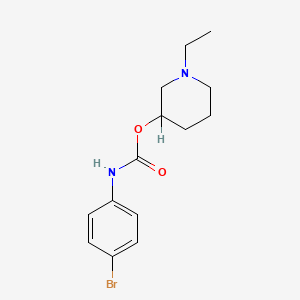
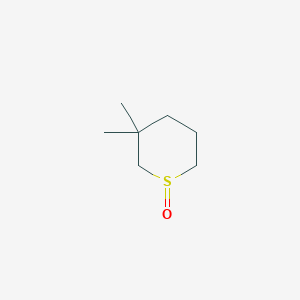

![4-[Chloro(difluoro)methyl]-5,5,5-trifluoropenta-1,3-diene](/img/structure/B14694114.png)
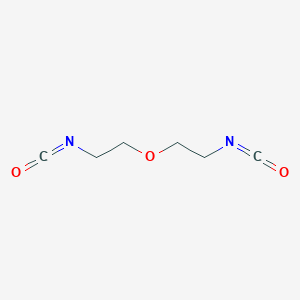
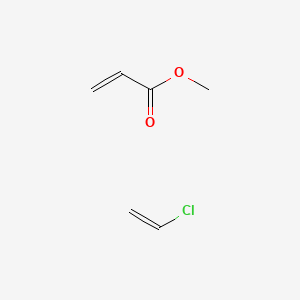
![ethyl N-(7-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-yl)carbamate](/img/structure/B14694128.png)
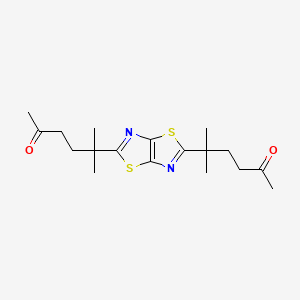
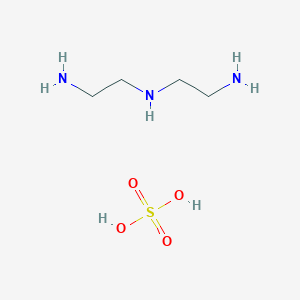
![1-Phenylnaphtho[2,1-b]furan](/img/structure/B14694148.png)
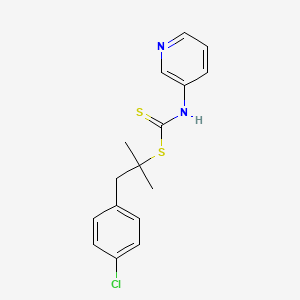
![3,4-Dimethyl-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14694162.png)
![4-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14694165.png)
